molecular formula C14H17Cl2NO4S B2805535 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 400086-36-4

1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

Cat. No. B2805535
CAS RN: 400086-36-4
M. Wt: 366.25
InChI Key: KXFKDJFOHDUNAM-UHFFFAOYSA-N
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Description

The compound “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This ring is substituted at the 1-position by a 3-[(3,4-dichlorobenzyl)sulfonyl]-2-hydroxypropyl group .


Molecular Structure Analysis

The molecular formula of this compound is C14H17Cl2NO4S, indicating that it contains 14 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact three-dimensional structure would depend on the spatial arrangement of these atoms and the configuration of the chiral center at the 2-position of the hydroxypropyl group .


Chemical Reactions Analysis

As a complex organic molecule, “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” can undergo various chemical reactions. For instance, the dichlorobenzylsulfonyl group might be susceptible to nucleophilic substitution reactions . The pyrrolidinone ring could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” would depend on its molecular structure. For instance, the presence of polar groups (such as the sulfonyl group and the carbonyl group of the pyrrolidinone ring) might confer solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Arylsulfonylpyrrolidines : The acid-catalyzed reaction of chlorophenylsulfonyl-substituted pyrrolidines with phenols leads to the formation of arylsulfonylpyrrolidines. This method is useful for synthesizing pyrrolidine-1-sulfonylarene derivatives with phenol fragments, highlighting the chemical versatility of compounds like 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (Smolobochkin et al., 2017).

  • Synthesis of Pyrrolidin-2-ones Derivatives : Pyrrolidin-2-ones and their derivatives, such as the compound , are important in the synthesis of new medicinal molecules. They play a crucial role in introducing various substituents to create biologically active molecules (Rubtsova et al., 2020).

Applications in Polymer Science

  • Fluorinated Polyamides Synthesis : Research has explored the use of similar compounds in the synthesis of novel soluble fluorinated polyamides. These materials have applications in areas like transparent, flexible films, and electrically conducting polymers (Liu et al., 2013).

Reactions and Interactions

  • Sulfonated Pyrrolidine Derivatives : A study on the radical reaction of enynes with sulfur dioxide and aryldiazonium tetrafluoroborates highlighted the formation of sulfonated pyrrolidine derivatives, showing the chemical reactivity of compounds related to 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (An & Wu, 2017).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The compound has been studied in the context of crystallography, where the structural details of related pyrrolidine derivatives are analyzed. This is essential for understanding the physical and chemical properties of these compounds (Chinnakali et al., 2009).

Biological Activity and Applications

  • Antimicrobial Evaluation : Some derivatives of pyrrolidinones have been evaluated for their antimicrobial activities, indicating the potential biological relevance of compounds like 1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone (Fadda et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, reactions, and potential applications. For instance, it might be interesting to explore whether this compound or its derivatives have any biological activity .

properties

IUPAC Name

1-[3-[(3,4-dichlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c15-12-4-3-10(6-13(12)16)8-22(20,21)9-11(18)7-17-5-1-2-14(17)19/h3-4,6,11,18H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFKDJFOHDUNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

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